

Dual CCR2/CCR5 Inhibition: A Comparative Analysis of PF-04634817

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Compound of Interest		
Compound Name:	PF-04634817 succinate	
Cat. No.:	B3028504	Get Quote

In the landscape of therapeutic drug development, particularly for inflammatory and fibrotic diseases, the C-C chemokine receptors 2 (CCR2) and 5 (CCR5) have emerged as critical targets. These receptors play a pivotal role in mediating the migration and infiltration of key immune cells, such as monocytes, macrophages, and T-lymphocytes, to sites of inflammation. Consequently, the simultaneous blockade of both CCR2 and CCR5 presents a compelling therapeutic strategy. This guide provides a comparative analysis of the dual CCR2/CCR5 antagonist, PF-04634817, against selective inhibitors of each receptor, supported by experimental data and detailed methodologies.

The Rationale for Dual CCR2/CCR5 Inhibition

The chemokine ligand CCL2 (also known as MCP-1) and its primary receptor CCR2 are central to the mobilization of monocytes from the bone marrow and their recruitment to inflamed tissues.[1] The CCL5 (RANTES)-CCR5 axis, on the other hand, is crucial for the trafficking of T-cells, macrophages, and dendritic cells.[2] In many chronic inflammatory and fibrotic conditions, both of these pathways are upregulated and contribute to disease pathogenesis. Therefore, a dual inhibitor that can simultaneously block both axes offers a broader and potentially more potent anti-inflammatory and anti-fibrotic effect than a selective antagonist of either receptor alone.

Comparative Performance of CCR2/CCR5 Antagonists



The following tables summarize the in vitro potency and pharmacokinetic properties of PF-04634817 in comparison to a selective CCR2 antagonist (CCX140-B) and a selective CCR5 antagonist (Maraviroc).

Table 1: In Vitro Potency of CCR Antagonists

Compound	Target(s)	Species	IC50 (nM)
PF-04634817	CCR2	Rat	20.8
CCR5	Rat	470	
CCX140-B	CCR2	Human	8 (in buffer), 200 (in human serum)
Maraviroc	CCR5	Human	2.03 (mean IC90)

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

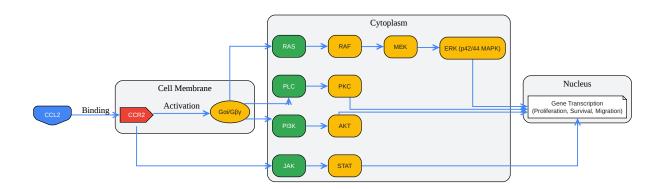
Table 2: Pharmacokinetic Properties of CCR Antagonists

Compound	Administration	Key Pharmacokinetic Parameters
PF-04634817	Oral (150 or 200 mg once daily in clinical trials)[3][4]	Specific human pharmacokinetic data such as Cmax, Tmax, and half-life are not readily available in the public domain.
Maraviroc	Oral	Tmax: 0.5-4.0 h; Half-life: ~16 h; Extensively metabolized by CYP3A4.[5][6]
Cenicriviroc (another dual CCR2/CCR5 antagonist)	Oral	Tmax: ~2.5-4.5 h; Half-life: 30-40 h.[7]



Signaling Pathways

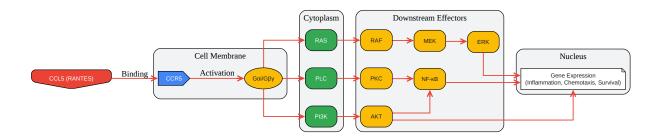
The signaling cascades initiated by the activation of CCR2 and CCR5 are complex and involve multiple downstream effectors that ultimately regulate cellular responses like chemotaxis, proliferation, and survival.



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Figure 1. Simplified CCR2 Signaling Pathway.





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Figure 2. Simplified CCR5 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CCR antagonists. Below are representative protocols for key in vitro assays used to characterize these inhibitors.

Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2 Antagonism

This assay measures the inhibition of CCL2-induced phosphorylation of ERK in whole blood, serving as a pharmacodynamic biomarker for CCR2 engagement.

Protocol:

- Blood Collection: Collect fresh human or rhesus monkey whole blood into sodium heparin tubes.
- Antagonist Pre-incubation: Aliquot whole blood into 96-well plates. Add the CCR2 antagonist (e.g., PF-04634817) at various concentrations and incubate for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) should be included.



- Agonist Stimulation: Add a pre-determined EC80 concentration of the CCR2 ligand, CCL2, to the wells and incubate for 15 minutes at room temperature.
- Cell Lysis: Lyse the red blood cells using a lysis buffer and then lyse the remaining white blood cells with a detergent-based lysis buffer containing phosphatase and protease inhibitors.
- p-ERK Detection: Quantify the levels of phosphorylated ERK1/2 in the cell lysates using a validated immunoassay, such as an ELISA or a bead-based assay (e.g., Meso Scale Discovery).
- Data Analysis: Calculate the percentage inhibition of the CCL2-induced p-ERK signal for each antagonist concentration and determine the IC50 value by fitting the data to a fourparameter logistic curve.

CCR5 Receptor Internalization Assay by Flow Cytometry

This assay assesses the ability of a CCR5 antagonist to block ligand-induced internalization of the receptor from the cell surface.

Protocol:

- Cell Culture: Use a cell line stably expressing human CCR5 (e.g., CHO-CCR5) or primary cells known to express CCR5, such as peripheral blood mononuclear cells (PBMCs).
- Antagonist Pre-incubation: Incubate the cells with the CCR5 antagonist (e.g., Maraviroc) at various concentrations for 30 minutes at 37°C.
- Ligand Stimulation: Add a CCR5 ligand, such as CCL5 (RANTES), at a concentration known to induce receptor internalization (e.g., 100 nM) and incubate for an additional 30-60 minutes at 37°C.
- Cell Staining: Place the cells on ice to stop internalization. Stain the cells with a
 fluorochrome-conjugated monoclonal antibody specific for an extracellular epitope of CCR5.
 An isotype control antibody should be used for background staining.

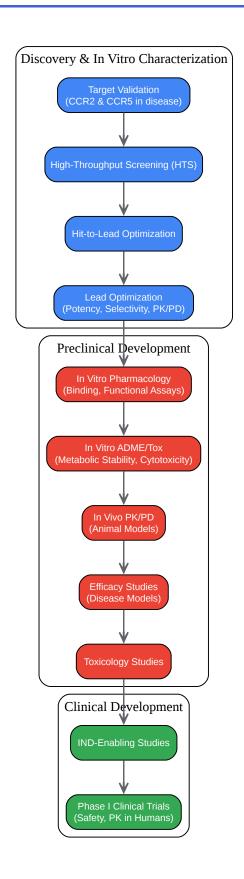


- Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the CCR5 staining is proportional to the number of receptors on the cell surface.
- Data Analysis: Calculate the percentage of CCR5 internalization for each condition relative to the untreated control. Determine the IC50 of the antagonist for the inhibition of internalization.

Preclinical Development Workflow

The preclinical evaluation of a dual CCR2/CCR5 antagonist like PF-04634817 typically follows a structured workflow to assess its potential as a therapeutic agent.





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Figure 3. Preclinical Development Workflow.



Clinical Development of PF-04634817

PF-04634817 advanced to Phase II clinical trials for diabetic nephropathy and diabetic macular edema. In a study on diabetic nephropathy, PF-04634817, administered at 150 or 200 mg once daily, showed a modest reduction in albuminuria but the clinical development for this indication was discontinued due to the limited efficacy.[4] Similarly, in a trial for diabetic macular edema, oral PF-04634817 was found to be inferior to intravitreal ranibizumab, leading to the termination of its development for this condition.[8]

Conclusion

The dual inhibition of CCR2 and CCR5 remains a promising strategy for the treatment of a wide range of inflammatory and fibrotic diseases. While PF-04634817 demonstrated a good safety profile, its clinical efficacy in diabetic nephropathy and macular edema was not sufficient to warrant further development for these indications. The comparative data presented here for PF-04634817, alongside selective CCR2 and CCR5 antagonists, underscores the importance of not only potent in vitro activity but also robust clinical efficacy for the successful development of new therapeutics. Future research in this area may focus on different patient populations, alternative indications, or next-generation dual antagonists with improved pharmacokinetic and pharmacodynamic properties.

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